molecular formula C14H9ClFN3S B6259402 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 54543-31-6

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6259402
CAS No.: 54543-31-6
M. Wt: 305.8
InChI Key:
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Description

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-fluorobenzaldehyde to form the corresponding hydrazone, which is then cyclized using thiourea under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The triazole ring and the substituents can interact with biological macromolecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties

Properties

CAS No.

54543-31-6

Molecular Formula

C14H9ClFN3S

Molecular Weight

305.8

Purity

95

Origin of Product

United States

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